molecular formula C14H10BrClFN3O2S2 B4858541 5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4858541
M. Wt: 450.7 g/mol
InChI Key: KBYPGZKTUFOHRI-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a combination of bromine, chlorine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the fluorobenzyl group via nucleophilic substitution.
  • Coupling of the thiophenesulfonamide moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

5-bromo-N-[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFN3O2S2/c15-12-5-6-13(23-12)24(21,22)19-14-10(16)8-20(18-14)7-9-3-1-2-4-11(9)17/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPGZKTUFOHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(S3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 3
5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 4
5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 5
5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 6
5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

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